molecular formula C27H44O2 B1240037 5beta-Spirostan

5beta-Spirostan

Cat. No.: B1240037
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-XPCNEENDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Spirostan is a steroidal sapogenin characterized by a spirostan skeleton, which features a unique 27-carbon structure with a fused six-membered (tetracyclic) ring system and an additional oxygen-containing spiroketal side chain (Figure 1). The "5β" designation refers to the stereochemical orientation of the hydrogen atom at the C-5 position, distinguishing it from the 5α-epimer. This structural nuance significantly influences its physicochemical properties and biological interactions .

5β-Spirostan derivatives, such as 25(S/R)-5β-spirostan-3β,12β-diol (isolated from Yucca schidigera), often exist as glycosides, where sugar moieties are attached at hydroxyl groups (e.g., 3-O-β-D-xylopyranosyl(1→3)-[β-D-glucopyranosyl(1→2)]-β-D-glucopyranoside) . These glycosylated forms are pivotal in plant defense mechanisms and have been studied for their bioactivity, including antifungal and anti-inflammatory properties .

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17?,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

INLFWQCRAJUDCR-XPCNEENDSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CCCC5)C)C)O[C@]16CCC(CO6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The spirostan backbone differentiates 5β-Spirostan from other steroidal compounds. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Functional Groups Stereochemical Features Biological Source/Application
5β-Spirostan Spirostan 3β-OH, 12β-OH, spiroketal side chain 5β-H, 25S/R configuration Plant sapogenin (Yucca schidigera)
5β-Dihydrocortisone Glucocorticoid 3-keto, 11β-OH, 17α-OH, 20-keto 5β-H, A-ring saturation Synthetic corticosteroid derivative
Androstan-17-one, 3β-OH Androstane 3β-OH, 17-keto 5β-H, 3β-OH configuration Mammalian steroid hormone metabolite
5α-Stigmastane-3β,5,6β-triol Stigmastane 3β-OH, 5-OH, 6β-OH, phytosterol side chain 5α-H, plant-derived configuration Phytosterol (plant membranes)
5β-Dutasteride Synthetic 4-azasteroid 17β-carboxamide, trifluoromethyl groups 5β-H, synthetic modifications 5α-Reductase inhibitor (prostate therapy)

Physicochemical Properties

  • Molecular Weight :

    • 5β-Spirostan (aglycone): ~414.69 g/mol (C27H42O3) .
    • Glycosylated derivatives (e.g., 25(S/R)-5β-spirostan-3β,12β-diol 3-O-glucoside): >600 g/mol due to sugar attachments .
    • 5β-Dihydrocortisone: 362.46 g/mol (C21H30O5) .
    • Androstan-17-one, 3β-OH: 290.44 g/mol (C19H30O2) .
  • Solubility :

    • 5β-Spirostan aglycone is lipophilic, whereas glycosylated forms exhibit amphiphilic properties due to polar sugar moieties .
    • 5β-Dihydrocortisone and synthetic 5β-Dutasteride show moderate water solubility, enhanced by hydroxyl/carboxamide groups .

Key Research Findings

Stereochemical Impact : The 5β-H configuration in 5β-Spirostan reduces membrane fluidity compared to 5α-epimers, affecting its interaction with cholesterol in fungal membranes .

Glycosylation Effects : Glycosylation at C-3 in 5β-Spirostan derivatives enhances bioavailability and target specificity in plant-defense mechanisms .

Synthetic Modifications : 5β-Dutasteride’s trifluoromethyl groups improve metabolic stability, highlighting the role of halogenation in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Spirostan
Reactant of Route 2
5beta-Spirostan

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